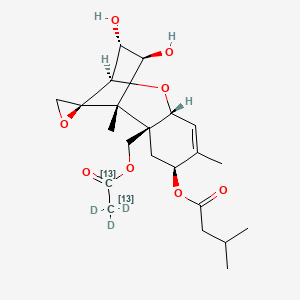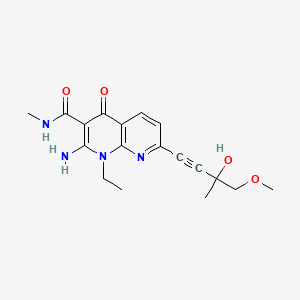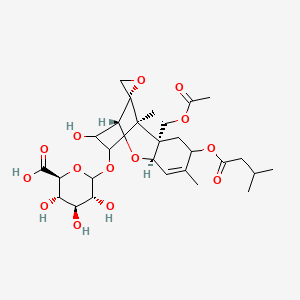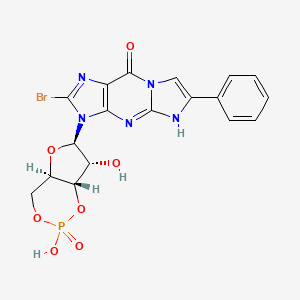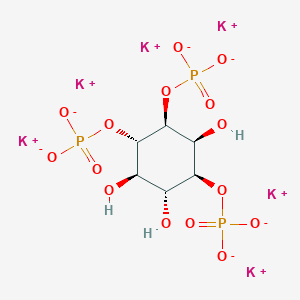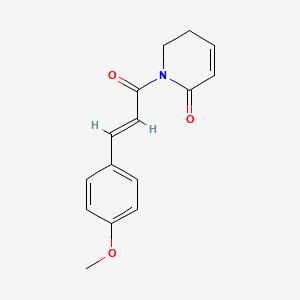
3,5-Didemethoxy Piperlongumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
3,5-Didemethoxy Piperlongumine, also known as Piperlongumine, is a natural product that exhibits potent activity against various types of cancer . It primarily targets major inflammatory signaling cascades, including MAPK , NF-κB , and JAK/STAT . These targets play a crucial role in regulating inflammation and cancer cell proliferation .
Mode of Action
Piperlongumine interacts with its targets by inhibiting their activity, leading to a decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins . This interaction results in apoptosis, cell cycle arrest, and increased ROS generation .
Biochemical Pathways
The compound affects several biochemical pathways. It has a strong inhibitory effect on the MAPK pathway and ERK-mediated autophagy . It also impacts the NF-κB pathway and its downstream signaling cascade . These affected pathways lead to a decrease in the expression of anti-apoptotic proteins and an increase in the expression of pro-apoptotic proteins .
Pharmacokinetics
It has been suggested that the compound has high oral bioavailability and optimal exposure levels .
Result of Action
The action of Piperlongumine results in significant molecular and cellular effects. It leads to apoptosis and cell cycle arrest in cancer cells . Moreover, it efficiently deteriorates the protein activity of neutrophil elastase by regulating the endogenous ANXA1 gene expression, thereby lowering inflammation in the lungs and other bodily organs .
Action Environment
The action, efficacy, and stability of Piperlongumine can be influenced by various environmental factors. For instance, in vivo metabolism studies have shown that I-125 labeled Piperlongumine was expelled by the kidney soon post injection, so tumor targeting was achieved at 30 min post injection . .
Biochemical Analysis
Biochemical Properties
3,5-Didemethoxy Piperlongumine interacts with a family of proteins called TRP ion channels . It acts as an inhibitor of a type of TRP ion channel called TRPV2, which exists in many cell types .
Cellular Effects
This compound has been shown to inhibit cell proliferation and induce cellular apoptosis in various types of human cancer cells . It has been found to elevate cellular levels of reactive oxygen species (ROS) selectively in cancer cell lines .
Molecular Mechanism
This compound works by binding to and hindering the activity of a protein called TRPV2 . This protein is overexpressed in certain cancers in a way that appears to drive cancer progression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a fast clearance and tumor targeting effect . It was found that I-125 labeled piperlongumine was expelled by the kidney soon after injection, achieving tumor targeting at 30 minutes post-injection .
Dosage Effects in Animal Models
In animal models, this compound has shown strong activity against glioblastoma, one of the least treatable types of brain cancer
Metabolic Pathways
It is known that it is involved in the cytochrome P450 family enzymes, which are responsible for the majority of drug metabolism in humans .
Subcellular Localization
It is known that it inhibits the nuclear translocation of certain proteins, suggesting that it may have effects on protein localization within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Didemethoxy Piperlongumine involves the conversion of Piperlongumine through a series of chemical reactions. The major challenge in the synthetic route is the preparation of the 5,6-dihydropyridin-2(1H)-one intermediate. The synthetic pathway typically includes the following steps:
Amidation: The reaction between 5,6-dihydropyridin-2(1H)-one and commercially available 3,4,5-trimethoxycinnamic acid.
Deprotection: Sodium hydride-mediated deprotection of the intermediate.
Final Conversion: Subsequent reaction with (E)-3-(3,4,5-trimethoxyphenyl)acryloyl chloride to yield the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Didemethoxy Piperlongumine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of double bonds.
Substitution: Nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Utilizes nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Comparison with Similar Compounds
Piperlongumine: The parent compound, known for its anticancer and anti-inflammatory properties.
Piperine: Another alkaloid from Piper longum with bioactive properties.
Capsaicin: A compound from chili peppers with similar biological activities.
Uniqueness: 3,5-Didemethoxy Piperlongumine is unique due to its specific structural modifications, which enhance its selectivity and potency against cancer cells. Its ability to induce ROS and target multiple signaling pathways makes it a promising candidate for further therapeutic development.
Properties
IUPAC Name |
1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-19-13-8-5-12(6-9-13)7-10-15(18)16-11-3-2-4-14(16)17/h2,4-10H,3,11H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZMHSIBGMOVHF-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
